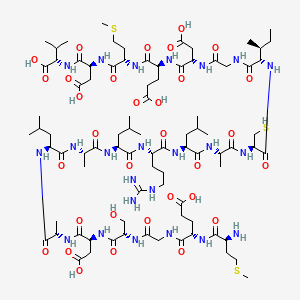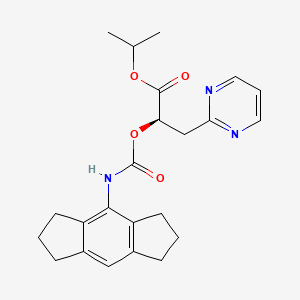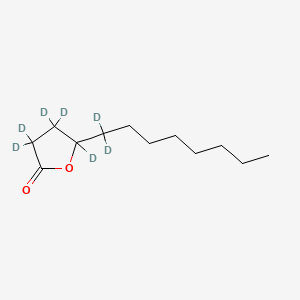
5-Octyldihydrofuran-2(3H)-one-d7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Octyldihydrofuran-2(3H)-one-d7 is a deuterated analog of 5-Octyldihydrofuran-2(3H)-one, a compound known for its applications in various fields including chemistry, biology, and industry. The deuterium labeling is often used in research to study metabolic pathways and reaction mechanisms due to the isotope’s unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Octyldihydrofuran-2(3H)-one-d7 typically involves the deuteration of 5-Octyldihydrofuran-2(3H)-one. This can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms into the molecule.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and advanced catalytic systems to achieve efficient deuteration. The purity and yield of the product are critical factors, and various purification techniques such as distillation and chromatography are employed to obtain the desired compound.
化学反応の分析
Types of Reactions
5-Octyldihydrofuran-2(3H)-one-d7 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Various nucleophilic and electrophilic substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents (R-X) are employed under specific conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactones or carboxylic acids, while reduction can produce alcohols or alkanes.
科学的研究の応用
5-Octyldihydrofuran-2(3H)-one-d7 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies and isotope labeling experiments.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Investigated for its potential therapeutic properties and as a tool in drug metabolism studies.
Industry: Utilized in the synthesis of specialty chemicals and as a standard in analytical chemistry.
作用機序
The mechanism of action of 5-Octyldihydrofuran-2(3H)-one-d7 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence reaction kinetics and stability, providing insights into the behavior of the non-deuterated analog. The compound’s effects are often studied using advanced spectroscopic and chromatographic techniques to elucidate its role in various chemical and biological processes.
類似化合物との比較
Similar Compounds
5-Octyldihydrofuran-2(3H)-one: The non-deuterated analog, commonly used in similar applications.
γ-Dodecalactone: A structurally related compound with similar chemical properties.
4-Dodecanolide: Another analog with comparable reactivity and applications.
Uniqueness
5-Octyldihydrofuran-2(3H)-one-d7 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The isotope labeling allows for precise tracking and analysis of the compound in various systems, making it a valuable tool in scientific investigations.
特性
分子式 |
C12H22O2 |
|---|---|
分子量 |
205.34 g/mol |
IUPAC名 |
3,3,4,4,5-pentadeuterio-5-(1,1-dideuteriooctyl)oxolan-2-one |
InChI |
InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-11-9-10-12(13)14-11/h11H,2-10H2,1H3/i8D2,9D2,10D2,11D |
InChIキー |
WGPCZPLRVAWXPW-UISBTFFKSA-N |
異性体SMILES |
[2H]C1(C(=O)OC(C1([2H])[2H])([2H])C([2H])([2H])CCCCCCC)[2H] |
正規SMILES |
CCCCCCCCC1CCC(=O)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


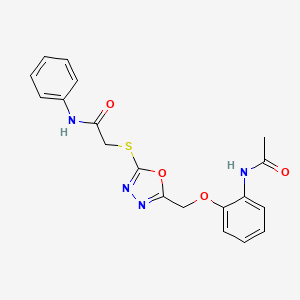
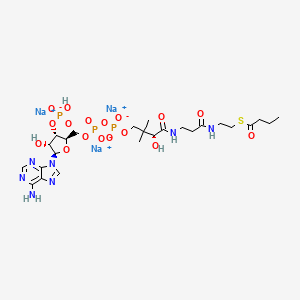
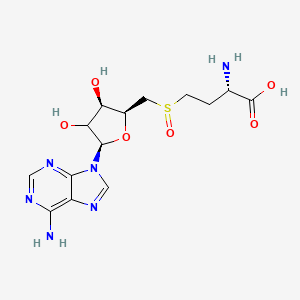
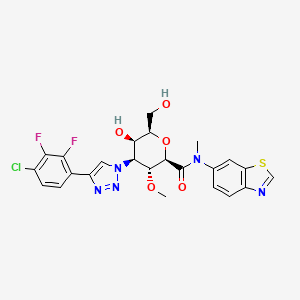
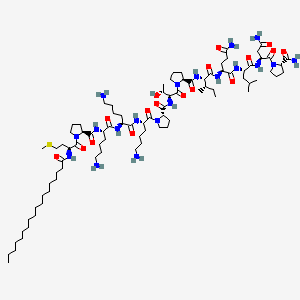
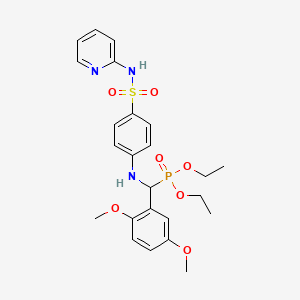

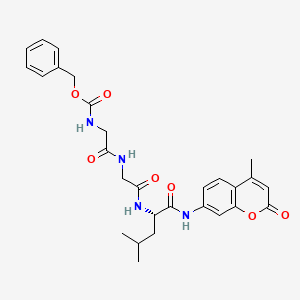
![(2R,3R,4S,5S,6R)-2-[(E)-5-[(1R,4aS,5S,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15137653.png)
